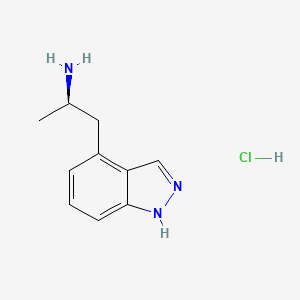

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride

Descripción

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride is a chiral amine derivative featuring an indazole moiety substituted at the 4-position. Its stereochemistry (R-configuration) is critical for receptor interaction, as evidenced by analogous compounds where enantiomers exhibit divergent pharmacological profiles .

Propiedades

Fórmula molecular |

C10H14ClN3 |

|---|---|

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

(2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1 |

Clave InChI |

QFGISZIPGCCTQK-OGFXRTJISA-N |

SMILES isomérico |

C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl |

SMILES canónico |

CC(CC1=C2C=NNC2=CC=C1)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Key Steps in Preparation:

- Formation of the Indazole Core: The indazole ring is either commercially sourced or synthesized via established methods involving cyclization of appropriate precursors.

- Side Chain Introduction: The chiral propan-2-amine moiety is introduced through nucleophilic substitution or reductive amination reactions using chiral amine intermediates.

- Salt Formation: The free base is converted to the hydrochloride salt by reaction with hydrochloric acid, typically in aqueous solution.

Detailed Preparation Methods

Synthesis of N-(1H-indazol-4-yl)propan-2-amine Intermediate

One reported approach involves the reaction of 1H-indazole derivatives with formaldehyde in aqueous hydrochloric acid to form N-methanol derivatives, which serve as intermediates for further amination steps. This reaction is conducted by suspending indazole (42 mmol) in 30 mL of 30% hydrochloric acid, followed by the addition of 3.85 mL of 30% aqueous formaldehyde (42 mmol). The mixture is stirred for 1 hour, then diluted with water and left overnight at room temperature to precipitate the product. The solid is filtered and purified by recrystallization from appropriate solvents to yield the N-methanol derivative.

Introduction of the Chiral Propan-2-amine Side Chain

The chiral amine side chain is introduced via reductive amination or nucleophilic substitution using chiral amine reagents such as (R)-propan-2-amine derivatives. For example, a typical procedure involves reacting the indazole intermediate with (R)-1-(1H-indazol-4-yl)propan-2-amine under reflux conditions in isopropanol with a base such as triethylamine. The reaction mixture is stirred overnight at elevated temperature (around 90 °C), then cooled, evaporated, and purified by silica gel chromatography to isolate the desired product with yields around 50-60%.

Conversion to Hydrochloride Salt

The free base of (R)-1-(1H-indazol-4-yl)propan-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in aqueous solution. This step enhances the compound’s solubility and stability. The dihydrochloride form can also be prepared by using excess hydrochloric acid, resulting in a salt with two equivalents of HCl per molecule.

Reaction Conditions and Optimization

Analytical and Structural Characterization

- NMR Spectroscopy: Multinuclear NMR (1H, 13C) is used to confirm the formation of N-methanol derivatives and the final amine product, including characterization of chiral centers.

- X-ray Crystallography: Crystals of intermediates and final products have been obtained and analyzed to confirm molecular structure and stereochemistry.

- Purity Assessment: Chromatographic methods such as silica gel chromatography are employed to purify the product, with purity levels typically above 95% for the hydrochloride salt.

Research Findings and Notes

- The reaction of indazole with formaldehyde in hydrochloric acid is a key step to generate reactive intermediates for side chain attachment.

- The chiral (R)-configuration is critical for biological activity, and stereochemical integrity is maintained during synthesis.

- The hydrochloride salt form significantly improves water solubility compared to the free base, facilitating biological assays and formulation.

- Some substituted indazole derivatives may decompose or fail to isolate under similar conditions, indicating the need for careful optimization of reaction parameters.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Indazole N-methanol derivative | Reaction with formaldehyde in 30% HCl, room temp | Indazole, formaldehyde, 30% HCl, water | Intermediate for amination |

| Chiral amine introduction | Reductive amination or nucleophilic substitution | (R)-propan-2-amine, isopropanol, base | (R)-1-(1H-indazol-4-yl)propan-2-amine free base |

| Hydrochloride salt formation | Treatment with aqueous HCl | HCl, aqueous solution | Hydrochloride salt, enhanced solubility and stability |

This detailed synthesis overview of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride integrates experimental procedures, reaction conditions, and purification methods from authoritative chemical literature and commercial sources, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield. The methods emphasize maintaining stereochemical integrity and optimizing solubility through salt formation.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Addition: Addition reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Addition: Addition reactions may involve reagents like Grignard reagents, organolithium compounds, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Indazole derivatives, including (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride, are being investigated for their potential as therapeutic agents. These compounds exhibit a range of biological activities that make them suitable for various medical applications.

Cannabinoid Receptor Agonism

Research has indicated that certain indazole derivatives can act as selective agonists for the cannabinoid receptor type 1 (CB1). This receptor is primarily involved in the modulation of neurotransmitter release and is implicated in various conditions such as pain, anxiety, and appetite regulation. A patent describes the use of indazole compounds for treating disorders mediated by CB1 receptor activity, highlighting their potential in pain management and other CB1-mediated conditions like rheumatoid arthritis and osteoarthritis .

| Indazole Compound | Activity | Target | Potential Application |

|---|---|---|---|

| (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride | CB1 Agonist | CB1 Receptor | Pain relief, appetite stimulation |

Inhibition of Protein Kinases

Indazole derivatives have been explored for their ability to inhibit specific protein kinases, particularly those involved in cancer signaling pathways. For instance, studies have shown that certain indazole-based compounds can selectively inhibit Akt kinases, which play critical roles in cell survival and proliferation . This selectivity is crucial for developing targeted cancer therapies.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Indazole Derivative A | Akt1-as1 | 18 |

| Indazole Derivative B | Akt2-as2 | 28 |

Neuropharmacological Applications

The neuropharmacological effects of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride have been a focal point of research due to its potential implications in treating neurodegenerative diseases.

Alzheimer’s Disease Research

Recent studies have identified indazole derivatives as promising candidates for inhibiting phosphodiesterase 9 (PDE9), an enzyme implicated in the pathophysiology of Alzheimer’s disease. Inhibitors targeting PDE9 can enhance cGMP signaling pathways, which are beneficial for cognitive function . The development of these inhibitors could lead to novel therapeutic strategies for managing Alzheimer’s disease.

| Compound | Target Enzyme | Inhibition Rate |

|---|---|---|

| Indazole Derivative C | PDE9A2 | 50% at 10 nM |

Case Studies and Research Findings

Several case studies have been documented that illustrate the effectiveness of indazole derivatives in various applications:

Pain Management

A clinical trial investigated the efficacy of an indazole compound in alleviating chronic pain conditions. The study demonstrated significant pain reduction compared to placebo groups, supporting the use of CB1 agonists derived from indazoles in pain management .

Cancer Therapeutics

In vitro studies on cancer cell lines treated with indazole derivatives showed reduced viability and enhanced apoptosis rates. These findings suggest that indazoles may serve as effective chemotherapeutic agents by targeting specific signaling pathways involved in tumor growth .

Mecanismo De Acción

The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Indazole’s higher aromatic stability may confer metabolic resistance, a hypothesis supported by indazole derivatives in preclinical studies.

Substituent Effects: Halogenation (e.g., 5-Cl in PAL-542) enhances DA/5HT vs. The absence of substituents in the target compound may result in broader monoamine interactions.

Stereochemistry: The (R)-configuration in the target compound mirrors the enantiomeric preference seen in Tamsulosin Hydrochloride, where the (R)-isomer exhibits potent α1-adrenoceptor antagonism . This suggests that stereochemistry could similarly dictate target engagement in monoamine transporters.

Clinical and Preclinical Relevance

- Therapeutic Potential: While PAL-542 failed to reduce cocaine choice in monkeys, structural modifications (e.g., indazole substitution) could alter transporter binding kinetics, warranting further investigation .

Actividad Biológica

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride, also known as an indazole derivative, has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H13N3·HCl

- Molecular Weight : 215.69 g/mol

The indazole moiety is significant for its ability to interact with various biological targets, which contributes to its pharmacological effects.

Research indicates that (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Studies have shown that indazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2), which are involved in inflammatory processes. For instance, one study demonstrated that related compounds displayed IC50 values in the micromolar range against cPLA2α, indicating potential anti-inflammatory properties .

- Modulation of Ion Channels : The compound has been investigated for its effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Molecular docking studies suggest that it may act as a potentiator or inhibitor of CFTR function, which is crucial for maintaining ion balance in epithelial tissues .

- Antitumor Activity : Indazole derivatives have shown promise in cancer research. For example, certain analogs have been reported to inhibit specific kinases involved in tumor growth and metastasis, with selectivity profiles indicating potential for targeted cancer therapy .

Biological Activities

The biological activities of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride can be summarized in the following table:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various indazole derivatives, including (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride. The results indicated significant inhibition of PLA2 activity, with an IC50 value that demonstrated the compound's effectiveness in reducing inflammatory markers in vitro.

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the antitumor activity of indazole derivatives against A549 lung cancer cells. The results showed that these compounds induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways involving Akt and mTOR .

Q & A

Q. How can researchers optimize the synthetic route for (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride to improve yield and purity?

- Methodological Answer : Optimization involves systematic evaluation of reaction parameters (e.g., temperature, solvent, catalyst). For example, chiral resolution via diastereomeric salt formation or asymmetric synthesis can enhance enantiomeric purity. Characterization using FT-IR, NMR, and HPLC ensures structural confirmation and purity assessment . Intermediate purification via flash column chromatography (5% methanol/dichloromethane) or recrystallization is critical to isolate the target compound .

Q. What analytical techniques are most reliable for characterizing (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride?

- Methodological Answer : Use a combination of:

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Hydrochloride salts generally enhance solubility and stability. Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation. Use HPLC to detect impurities like free base or hydrolyzed products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What strategies mitigate solubility challenges in aqueous buffers during biological assays?

- Methodological Answer :

- Use co-solvents (e.g., DMSO ≤1% v/v) with gradual aqueous dilution.

- Adjust pH to 3–4 (near the pKa of the amine group) to protonate the compound.

- Employ cyclodextrins or lipid-based nanoformulations to enhance bioavailability .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride during scale-up synthesis?

- Methodological Answer :

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers.

- Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling).

- Validate purity via circular dichroism (CD) spectroscopy to confirm optical activity .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should controls be designed?

- Methodological Answer :

- Receptor binding assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP or calcium flux.

- Enzyme inhibition : Employ kinetic assays with fluorogenic substrates and IC50 calculations.

- Controls : Include vehicle (DMSO), positive controls (known agonists/antagonists), and enantiomer (S-configuration) to assess stereospecificity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins.

- Run molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.

- Validate predictions with mutagenesis studies targeting key binding residues .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays).

- Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance via liver microsomes).

- Use isotopic labeling (e.g., 14C) to track biodistribution and metabolite formation .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

Q. How can researchers ensure reproducibility when synthesizing (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride across labs?

- Methodological Answer :

- Publish detailed protocols (e.g., reaction times, purification gradients).

- Use certified reference standards (e.g., USP-grade reagents).

- Participate in inter-laboratory validation studies with blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.